molecular formula C17H18N8O B2937539 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide CAS No. 1797356-85-4

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide

Cat. No.: B2937539
CAS No.: 1797356-85-4
M. Wt: 350.386
InChI Key: RUROJEYECYEIKE-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a triazole ring, a pyrimidine ring, and a piperidine ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Construction of the Pyrimidine Ring: This step often involves the condensation of appropriate amidines with β-dicarbonyl compounds.

    Piperidine Ring Formation: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.

    Final Coupling Reaction: The triazole, pyrimidine, and piperidine intermediates are then coupled using peptide coupling reagents such as carbodiimides (e.g., EDCI) in the presence of a base like triethylamine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Optimization of Reaction Conditions: Scaling up the reactions while maintaining high yields and purity.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing chromatography and crystallization methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or triazole rings, often using halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, halides.

Major Products:

    Oxidized Derivatives: Products with additional oxygen functionalities.

    Reduced Derivatives: Products with reduced nitrogen or carbon functionalities.

    Substituted Derivatives: Products with various substituents on the triazole or pyrimidine rings.

Scientific Research Applications

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazole and pyrimidine rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, modulating their activity. Additionally, the piperidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide is unique due to its specific combination of triazole, pyrimidine, and piperidine rings. Similar compounds include:

    1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide: Differing by the position of the pyridine ring.

    1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide: Differing by the position of the pyridine ring.

    1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(pyridin-4-yl)piperidine-3-carboxamide: Differing by the position of the carboxamide group.

Properties

IUPAC Name

N-pyridin-4-yl-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N8O/c26-17(23-14-1-5-18-6-2-14)13-3-7-24(8-4-13)15-9-16(21-11-20-15)25-12-19-10-22-25/h1-2,5-6,9-13H,3-4,7-8H2,(H,18,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUROJEYECYEIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=NC=C2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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